2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide
CAS No.: 1070964-49-6
Cat. No.: VC11933140
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070964-49-6 |
|---|---|
| Molecular Formula | C18H22N2O5S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 2-[4-[(2,4-dimethoxyphenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C18H22N2O5S/c1-20(2)18(21)11-13-5-7-14(8-6-13)19-26(22,23)17-10-9-15(24-3)12-16(17)25-4/h5-10,12,19H,11H2,1-4H3 |
| Standard InChI Key | CVHNJHXWKJITDT-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
| Canonical SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the sulfonamide linkage and the attachment of the dimethylacetamide group. Common methods might involve:
-
Sulfonamide Formation: Reaction of an amine with a sulfonyl chloride.
-
Acetamide Formation: Reaction of an amine with acetic anhydride or acetyl chloride.
Biological Activity
Sulfonamides are known for their biological activities, which can include:
-
Antibacterial Activity: Many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.
-
Anticancer Activity: Some sulfonamides have shown potential in inhibiting cancer cell growth, often through mechanisms unrelated to their antibacterial action.
Research Findings
While specific research findings on 2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide are not available, related compounds have shown promising biological activities:
-
Anticancer Compounds: Studies have identified sulfonamide derivatives with significant anticancer properties, such as inducing apoptosis in cancer cells .
-
Metabolic Stability: The metabolic stability of sulfonamide derivatives is crucial for their pharmacological efficacy and can vary based on structural modifications .
Data Tables
Given the lack of specific data on 2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide, we can consider general properties of sulfonamides:
| Property | General Sulfonamides |
|---|---|
| Chemical Class | Sulfonamides |
| Biological Activity | Antibacterial, Anticancer |
| Solubility | Moderate in water and organic solvents |
| Synthesis | Formation of sulfonamide and acetamide linkages |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume